molecular formula C11H15N B571413 (2R)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 743374-52-9

(2R)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B571413
CAS No.: 743374-52-9
M. Wt: 161.248
InChI Key: HWRPWBDSSNCQDW-SECBINFHSA-N
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Description

(2R)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a chiral organic compound that belongs to the class of benzoazepines. This compound is characterized by a seven-membered ring structure fused with a benzene ring and a methyl group attached to the second carbon atom in the ring. The compound’s chirality arises from the presence of a stereocenter at the second carbon atom, which can exist in two enantiomeric forms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reduction of a precursor compound, such as a ketone or an imine, followed by cyclization to form the benzoazepine ring. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include catalytic hydrogenation processes, where the precursor is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon, to achieve the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the compound to form more saturated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the benzoazepine ring.

Scientific Research Applications

(2R)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

(2R)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine can be compared with other similar compounds, such as:

    (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzoazepine: The enantiomer of the compound, which has similar chemical properties but may exhibit different biological activities.

    2,3,4,5-Tetrahydro-1H-3-benzoazepine: A non-methylated analog that lacks the methyl group at the second carbon atom.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: A structurally related compound with a different ring system.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(4R)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-8-11-5-3-2-4-10(11)6-7-12-9/h2-5,9,12H,6-8H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRPWBDSSNCQDW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC=CC=C2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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